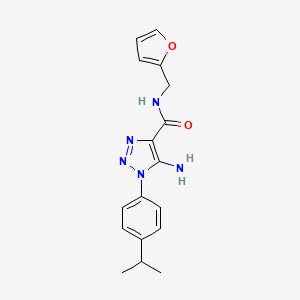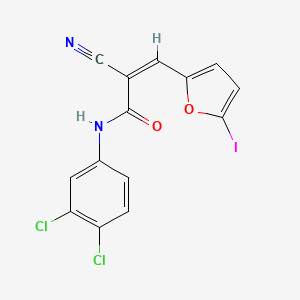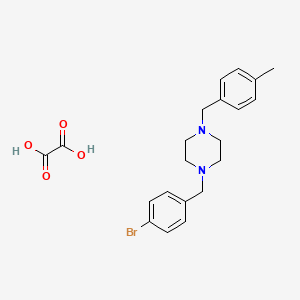![molecular formula C18H19N5O B4927742 1-methyl-2-{[4-(4-morpholinyl)phenyl]diazenyl}-1H-benzimidazole](/img/structure/B4927742.png)
1-methyl-2-{[4-(4-morpholinyl)phenyl]diazenyl}-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-2-{[4-(4-morpholinyl)phenyl]diazenyl}-1H-benzimidazole, also known as MMBI, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. MMBI belongs to the class of azo compounds and has been found to possess unique properties that make it an ideal candidate for various research studies.
Mécanisme D'action
The exact mechanism of action of 1-methyl-2-{[4-(4-morpholinyl)phenyl]diazenyl}-1H-benzimidazole is not well understood. However, it has been proposed that 1-methyl-2-{[4-(4-morpholinyl)phenyl]diazenyl}-1H-benzimidazole exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the expression of pro-inflammatory cytokines. The anticancer properties of 1-methyl-2-{[4-(4-morpholinyl)phenyl]diazenyl}-1H-benzimidazole may be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-methyl-2-{[4-(4-morpholinyl)phenyl]diazenyl}-1H-benzimidazole has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species and lipid peroxidation, which are indicators of oxidative stress. 1-methyl-2-{[4-(4-morpholinyl)phenyl]diazenyl}-1H-benzimidazole has also been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, 1-methyl-2-{[4-(4-morpholinyl)phenyl]diazenyl}-1H-benzimidazole has been found to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-methyl-2-{[4-(4-morpholinyl)phenyl]diazenyl}-1H-benzimidazole in lab experiments is its strong antioxidant and anti-inflammatory properties. This makes it an ideal candidate for studying oxidative stress-related diseases and inflammatory disorders. Additionally, 1-methyl-2-{[4-(4-morpholinyl)phenyl]diazenyl}-1H-benzimidazole has been found to be well-tolerated in animal studies, indicating its potential as a therapeutic agent. However, one of the limitations of using 1-methyl-2-{[4-(4-morpholinyl)phenyl]diazenyl}-1H-benzimidazole in lab experiments is its limited solubility in water, which may affect its bioavailability.
Orientations Futures
There are several future directions for research involving 1-methyl-2-{[4-(4-morpholinyl)phenyl]diazenyl}-1H-benzimidazole. One area of research could focus on the development of novel formulations of 1-methyl-2-{[4-(4-morpholinyl)phenyl]diazenyl}-1H-benzimidazole that improve its solubility and bioavailability. Additionally, further studies are needed to investigate the exact mechanism of action of 1-methyl-2-{[4-(4-morpholinyl)phenyl]diazenyl}-1H-benzimidazole and its potential as a therapeutic agent for various diseases. Finally, research could also focus on the development of 1-methyl-2-{[4-(4-morpholinyl)phenyl]diazenyl}-1H-benzimidazole derivatives with improved properties for various applications.
Conclusion:
In conclusion, 1-methyl-2-{[4-(4-morpholinyl)phenyl]diazenyl}-1H-benzimidazole is a novel compound with potential applications in various scientific research studies. Its strong antioxidant, anti-inflammatory, and anticancer properties make it an ideal candidate for studying oxidative stress-related diseases, inflammatory disorders, and cancer. Further research is needed to fully understand the mechanism of action of 1-methyl-2-{[4-(4-morpholinyl)phenyl]diazenyl}-1H-benzimidazole and its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 1-methyl-2-{[4-(4-morpholinyl)phenyl]diazenyl}-1H-benzimidazole involves the reaction of 4-(4-morpholinyl)aniline with 4-nitrobenzenediazonium tetrafluoroborate in the presence of sodium acetate and palladium on carbon catalyst. The resulting product is then treated with 1-methyl-1H-benzimidazole in the presence of sodium hydride to yield 1-methyl-2-{[4-(4-morpholinyl)phenyl]diazenyl}-1H-benzimidazole. The purity of the synthesized compound can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
Applications De Recherche Scientifique
1-methyl-2-{[4-(4-morpholinyl)phenyl]diazenyl}-1H-benzimidazole has been found to have potential applications in various scientific research studies. It has been shown to exhibit strong antioxidant properties, making it an ideal candidate for studying oxidative stress-related diseases. 1-methyl-2-{[4-(4-morpholinyl)phenyl]diazenyl}-1H-benzimidazole has also been found to possess anti-inflammatory properties, making it a potential therapeutic agent for treating inflammatory disorders. Additionally, 1-methyl-2-{[4-(4-morpholinyl)phenyl]diazenyl}-1H-benzimidazole has been investigated for its anticancer properties, as it has been found to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
(1-methylbenzimidazol-2-yl)-(4-morpholin-4-ylphenyl)diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-22-17-5-3-2-4-16(17)19-18(22)21-20-14-6-8-15(9-7-14)23-10-12-24-13-11-23/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZGJVOERIEDEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N=NC3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-2-{(E)-[4-(morpholin-4-yl)phenyl]diazenyl}-1H-benzimidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-methoxyphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B4927659.png)
![1-(2-{[1-adamantyl(methyl)amino]methyl}-9-butyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone dihydrochloride](/img/structure/B4927675.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-methyl-1-piperazinecarboxamide](/img/structure/B4927679.png)
![3-({[3-(4-methylphenyl)-1-adamantyl]carbonyl}amino)benzoic acid](/img/structure/B4927686.png)

![1-cyclopentyl-4-{4-methoxy-2-[(4-methoxy-1-piperidinyl)carbonyl]phenoxy}piperidine](/img/structure/B4927702.png)
![N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]-2-phenylacetamide](/img/structure/B4927709.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(sec-butyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4927721.png)
![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B4927728.png)
![3-(3-chlorophenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B4927733.png)

![N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4927744.png)
![(3'R*,4'R*)-1'-[2-(trifluoromethyl)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B4927754.png)